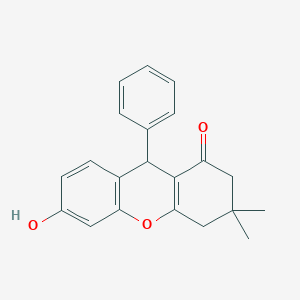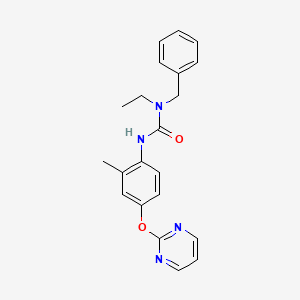
6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, also known as rhodamine B, is a fluorescent dye that has been widely used in scientific research for various applications. Its unique properties make it a valuable tool in a range of fields, including biology, chemistry, and physics.
Mécanisme D'action
The mechanism of action of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B is based on its ability to absorb light energy and emit it at a longer wavelength. This property, known as fluorescence, is due to the presence of a chromophore in the molecule that can undergo a reversible photochemical reaction. When 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B is excited by light of a specific wavelength, the chromophore absorbs the energy and enters into an excited state. The excited chromophore then emits light at a longer wavelength, which can be detected and measured.
Biochemical and Physiological Effects:
Rhodamine B has been shown to have a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. These effects are dependent on the concentration of the dye and the duration of exposure. Rhodamine B has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Rhodamine B has several advantages as a fluorescent probe, including its high quantum yield, photostability, and ease of use. However, it also has some limitations, including its sensitivity to pH and temperature, as well as its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B in scientific research. One area of interest is the development of new biosensors that can detect a wider range of analytes with greater sensitivity and specificity. Another area of interest is the use of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B in the development of new cancer therapies that can selectively target cancer cells while sparing normal cells. Additionally, there is potential for the use of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B in the development of new imaging techniques for the study of biological systems at the molecular level.
Méthodes De Synthèse
Rhodamine B can be synthesized through a multi-step process that involves the condensation of phthalic anhydride with dimethylamine, followed by the reaction of the resulting intermediate with phenol in the presence of sulfuric acid. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Rhodamine B has been extensively used as a fluorescent probe in various scientific research applications. It has been used to study the binding of proteins, DNA, and RNA, as well as the localization and trafficking of organelles within cells. Rhodamine B has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and heavy metals.
Propriétés
IUPAC Name |
6-hydroxy-3,3-dimethyl-9-phenyl-4,9-dihydro-2H-xanthen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-21(2)11-16(23)20-18(12-21)24-17-10-14(22)8-9-15(17)19(20)13-6-4-3-5-7-13/h3-10,19,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNCIYCFPXALQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)C=C(C=C3)O)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)
![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)

![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
